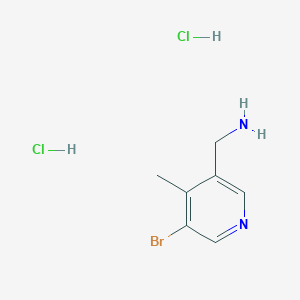

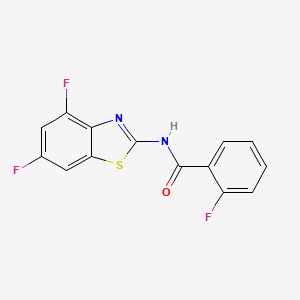

![molecular formula C25H21N3O B2919130 1-(2-ethylphenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 932464-05-6](/img/structure/B2919130.png)

1-(2-ethylphenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Quinoline is a nitrogen-containing heterocyclic aromatic compound with the molecular formula C9H7N . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs .

Synthesis Analysis

Quinoline can be synthesized through various methods. For example, the Combes/Conrad–Limpach reaction involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate .

Molecular Structure Analysis

Quinoline exhibits a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . It has a molecular formula of C9H7N .

Chemical Reactions Analysis

Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .

Physical and Chemical Properties Analysis

Quinoline is a weak tertiary base, forming salts with acids and exhibiting reactions similar to benzene and pyridine .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Practical and Large-Scale Synthesis : A study by Bänziger et al. (2000) describes a short, efficient synthesis process for a related quinoline derivative, highlighting methods that could potentially be applied to the synthesis of "1-(2-ethylphenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline" (Bänziger, J. Cercus, Wolfgang Stampfer, & U. Sunay, 2000).

Optical and Structural Properties

- Structural and Optical Properties of Derivatives : Zeyada, El-Nahass, & El-Shabaan (2016) examined the structural and optical properties of thin films of 4H-pyrano[3,2-c]quinoline derivatives. Their findings on polycrystalline forms and optical energy gaps may offer insights into how "this compound" could be analyzed or utilized in material science (Zeyada, El-Nahass, & El-Shabaan, 2016).

Biological and Pharmacological Investigations

- Antifungal Activity : Kurasawa et al. (1986) discussed the synthesis of 1H-pyrazolo[3,4-b]quinoxalines with antifungal activity, indicating a methodological approach that might be relevant for testing the biological activities of "this compound" in similar contexts (Kurasawa et al., 1986).

Potential Applications

- Photovoltaic Properties : Research by Zeyada, El-Nahass, & El-Shabaan (2016) on the photovoltaic properties of pyrano[3,2-c]quinoline derivatives in organic–inorganic photodiode fabrication could suggest applications for similar compounds in the development of photovoltaic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Wirkmechanismus

Zukünftige Richtungen

Quinoline and its derivatives continue to be a focus of research due to their diverse spectrum of biological activities. Future research may involve the development of new synthetic methods, the discovery of new biological activities, and the design of more potent and selective quinoline-based drugs .

Eigenschaften

IUPAC Name |

1-(2-ethylphenyl)-6-methoxy-3-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O/c1-3-17-10-7-8-14-21(17)28-25-19-13-9-15-22(29-2)24(19)26-16-20(25)23(27-28)18-11-5-4-6-12-18/h4-16H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVLCSMIVWMSYHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N2C3=C4C=CC=C(C4=NC=C3C(=N2)C5=CC=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

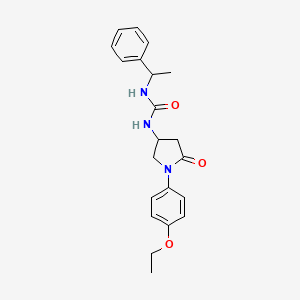

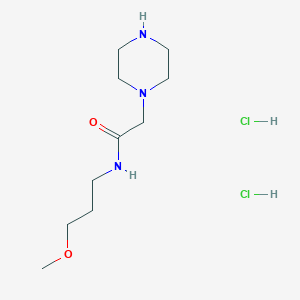

![2-Chloro-3-fluoro-N-[2-(oxolan-2-yl)-3H-benzimidazol-5-yl]pyridine-4-carboxamide](/img/structure/B2919050.png)

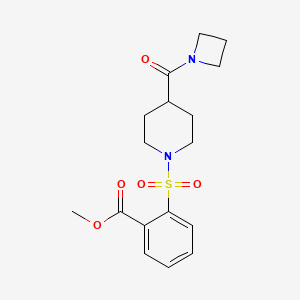

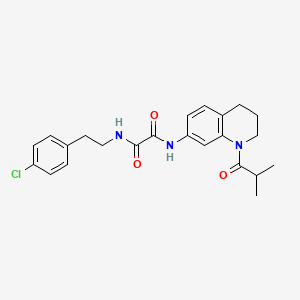

![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(2-methylbenzo[d]thiazol-5-yl)urea](/img/structure/B2919060.png)

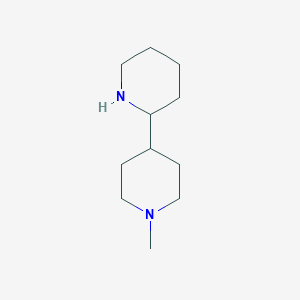

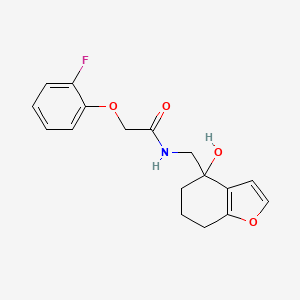

![1-cyclopentyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2919062.png)

![2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B2919065.png)

![N-(3,4-difluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B2919066.png)